2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
Properties
IUPAC Name |
2-chloro-5-cyclopropylsulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S2/c11-10-5-7-6-12(4-3-9(7)15-10)16(13,14)8-1-2-8/h5,8H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILLLIJFRDARTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves multi-step organic synthesis One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups depending on the nucleophile or electrophile employed.
Scientific Research Applications
2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability
Mechanism of Action
The mechanism of action of 2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and pharmacological distinctions:
Metabolic and Pharmacokinetic Profiles
- Target Compound: The cyclopropylsulfonyl group may reduce first-pass metabolism compared to ester-based prodrugs like prasugrel.
- Prasugrel : Requires rapid de-esterification to form an active metabolite (R-138727) with high P2Y12 affinity. Achieves peak platelet inhibition within 1 hour .
- Ticlopidine : Dependent on CYP2C19 for activation; slower onset (48–72 hours) and risk of hematologic adverse effects .
Biological Activity
2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thieno-pyridine core structure which is known for various biological activities.
Antiplatelet Activity
One of the prominent biological activities associated with compounds in the thieno[3,2-c]pyridine class is their role as antiplatelet agents. For instance, ticlopidine, a related compound, has been studied extensively for its ability to inhibit platelet aggregation. Research indicates that ticlopidine effectively reduces platelet aggregation induced by adenosine diphosphate (ADP) and thrombin, leading to decreased pulmonary metastasis in rodent models of cancer .
The mechanism by which this compound exerts its biological effects may involve the inhibition of P2Y12 receptors on platelets. This inhibition prevents the activation and aggregation of platelets, which is critical in the formation of thrombi and subsequent metastasis in cancer patients.
Case Study 1: Inhibition of Tumor Metastasis
A study investigating the effects of ticlopidine on tumor metastasis demonstrated that administration of the drug significantly reduced the incidence of pulmonary metastasis in rodent models. The study utilized three different tumor types: B16 melanoma, Lewis lung carcinoma, and rat ascites hepatoma (AH130). The results showed that ticlopidine not only inhibited platelet aggregation but also suppressed hematogenous pulmonary metastasis effectively .
| Tumor Type | Platelet Aggregation Inhibition | Pulmonary Metastasis Reduction |
|---|---|---|
| B16 Melanoma | Significant | Yes |
| Lewis Lung Carcinoma | Significant | Yes |
| Rat Ascites Hepatoma | Significant | Yes |
Case Study 2: Pharmacokinetics and Safety Profile
Another important aspect of research involves understanding the pharmacokinetics and safety profile of related compounds. Studies have indicated that thieno[3,2-c]pyridines generally exhibit favorable absorption characteristics with manageable side effects. However, specific data on this compound remains limited and necessitates further investigation.
Q & A
Q. What are the common synthetic routes for 2-chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step processes, including cyclization and sulfonylation. A key intermediate is 4,5,6,7-tetrahydrothieno[3,2-c]pyridine , which can be alkylated or acylated. For example:
- Alkylation : Reacting the core structure with o-chlorobenzyl chloride under reflux with potassium carbonate yields derivatives like Ticlopidine .
- Sulfonylation : Introducing the cyclopropylsulfonyl group may involve reacting the intermediate with cyclopropylsulfonyl chloride in the presence of a base.
Optimization of solvent (e.g., DME or toluene), temperature, and catalysts (e.g., phase-transfer agents) is critical. Evidence shows yields exceeding 90% when using anhydrous conditions and controlled stoichiometry .
Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?
- NMR Spectroscopy : H and C NMR are used to confirm regiochemistry and substituent positions. For example, thieno[3,2-c]pyridine derivatives show distinct aromatic proton shifts between δ 6.8–7.5 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns (e.g., accurate mass ± 0.001 Da) .
- X-ray Crystallography : Resolves conformational ambiguities, such as chair vs. boat conformations in the tetrahydrothieno ring .
Q. What pharmacological targets are associated with this compound, and how is its activity validated?
The compound’s thienopyridine core is linked to P2Y receptor antagonism , inhibiting platelet aggregation. Key validation methods include:
- In vitro platelet-rich plasma (PRP) assays : Measures ADP-induced aggregation inhibition (IC values typically < 1 µM) .
- CYP metabolism studies : Identifies activation pathways (e.g., CYP2C19-mediated oxidation) using human liver microsomes and LC-MS/MS .
Advanced Research Questions
Q. How do metabolic pathways influence the compound’s efficacy, and what are the major drug-drug interaction risks?
- Activation : Hepatic CYPs (e.g., CYP2C19, CYP3A4) convert the prodrug into active metabolites. Genetic polymorphisms in these enzymes may reduce efficacy .
- Drug Interactions : Co-administration with CYP inhibitors (e.g., omeprazole) increases systemic exposure, raising bleeding risks. Pharmacokinetic studies using crossover designs in animal models are recommended to quantify interactions .
Q. What strategies are employed to resolve enantiomeric impurities, and how do they impact biological activity?
- Chiral Chromatography : Use of amylose-based columns with polar organic mobile phases separates enantiomers (e.g., R/S ratios > 99:1) .
- Asymmetric Synthesis : Iridium-catalyzed amination achieves >98% enantiomeric excess (ee) for intermediates, critical as inactive enantiomers may antagonize target receptors .
Q. How can researchers address contradictions in biological activity data across studies?
Discrepancies often arise from:
- Impurity Profiles : Byproducts like 5-(3-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Impurity G) may exhibit off-target effects. Rigorous HPLC purity checks (>99.5%) are essential .
- Assay Variability : Standardize platelet aggregation protocols (e.g., light transmission aggregometry vs. whole-blood impedance) to ensure reproducibility .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Roles
| Intermediate | Role | Reference |
|---|---|---|
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Core scaffold for alkylation/sulfonylation | |
| 2-(2-Thienyl)ethylamine | Precursor for cyclization | |
| o-Chlorobenzyl chloride | Alkylating agent |
Q. Table 2. Common Analytical Parameters for Structural Confirmation
| Technique | Critical Parameters | Example Data |
|---|---|---|
| H NMR | δ 3.2–4.5 ppm (methylene protons) | 4H, multiplet, J = 6.2 Hz |
| HRMS | m/z 277.0328 (CHClNOS) | Error: ±0.0005 Da |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
